((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate
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Overview
Description
((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving fluorinated and aminated precursors.
Oxathiolane Ring Formation: The oxathiolane ring is formed via a cyclization reaction, often involving thiol and epoxide intermediates.
Esterification: The final step involves esterification, where the oxathiolane intermediate is reacted with butyric acid or its derivatives under acidic or basic conditions to form the butyrate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiolane ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be explored for its interactions with enzymes and nucleic acids, given its structural similarity to nucleoside analogs.
Medicine
In medicine, the compound could be investigated for its potential antiviral or anticancer properties, leveraging its ability to interfere with nucleic acid synthesis.
Industry
Industrially, the compound might be used in the synthesis of pharmaceuticals or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of ((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate likely involves its incorporation into biological pathways where it can mimic or inhibit natural substrates. Its molecular targets may include enzymes involved in nucleic acid synthesis, leading to potential antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Lamivudine: Another antiretroviral drug used in the treatment of HIV and hepatitis B.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.
Uniqueness
((2S,5R)-5-(4-Amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl)methyl butyrate is unique due to its specific structural features, such as the combination of a fluorinated pyrimidine ring and an oxathiolane ring, which may confer distinct biological activities and chemical reactivity compared to other nucleoside analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(2S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O4S/c1-2-3-9(17)19-5-10-20-8(6-21-10)16-4-7(13)11(14)15-12(16)18/h4,8,10H,2-3,5-6H2,1H3,(H2,14,15,18)/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKOXQEQONOBG-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@H]1O[C@H](CS1)N2C=C(C(=NC2=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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